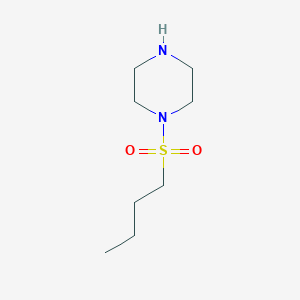

1-(Butylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWABFFIFVLMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588107 | |

| Record name | 1-(Butane-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926206-14-6 | |

| Record name | 1-(Butane-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Butylsulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(butylsulfonyl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established privileged structure in pharmacology, known for conferring favorable pharmacokinetic properties. The addition of a butylsulfonyl group modifies its physicochemical characteristics, offering a unique building block for novel therapeutic agents. This document details the fundamental properties of 1-(butylsulfonyl)piperazine, including its molecular weight and chemical structure. It further presents a robust, field-proven protocol for its synthesis and purification, grounded in established chemical principles. A suite of analytical methodologies for comprehensive characterization and quality control is described, ensuring researchers can validate the identity, purity, and structure of the synthesized compound. Finally, the guide explores the potential applications of this molecule, contextualized within the broader landscape of piperazine-based drug discovery.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds. Its prevalence stems from a combination of desirable attributes. The two nitrogen atoms—one often substituted and the other available for further modification or interaction—provide a versatile handle for synthetic chemists. From a pharmacological standpoint, the piperazine moiety often improves aqueous solubility and oral bioavailability, key pharmacokinetic parameters that determine a drug candidate's potential for success.

Piperazine derivatives have demonstrated a vast spectrum of biological activities, finding application as antipsychotic, antidepressant, and anxiolytic agents. Their utility extends to oncology, infectious diseases, and beyond. The introduction of a sulfonyl group onto the piperazine nitrogen, creating a sulfonamide linkage, further refines the molecule's properties. This functional group can act as a hydrogen bond acceptor and can modulate the basicity of the second piperazine nitrogen, thereby influencing receptor binding and pharmacokinetic profiles. This guide focuses specifically on the butyl-substituted variant, 1-(butylsulfonyl)piperazine, presenting it as a valuable intermediate for the synthesis of next-generation therapeutics.

Physicochemical Properties of 1-(Butylsulfonyl)piperazine

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. While 1-(butylsulfonyl)piperazine is not as widely documented as some common reagents, its core attributes can be determined from its structure and by analogy to similar compounds like 1-(methylsulfonyl)piperazine[1].

The molecular formula of 1-(butylsulfonyl)piperazine is C₈H₁₈N₂O₂S, leading to a calculated Molecular Weight of 206.31 g/mol .

Table 1: Core Physicochemical Properties of 1-(Butylsulfonyl)piperazine

| Property | Value | Data Source |

| Molecular Weight | 206.31 g/mol | Calculated |

| Chemical Formula | C₈H₁₈N₂O₂S | Calculated |

| IUPAC Name | 1-(butylsulfonyl)piperazine | Nomenclature |

| CAS Number | 100911-38-8 | Chemical Abstract Service |

| Canonical SMILES | CCCCS(=O)(=O)N1CCNCC1 | Structural Representation |

| Hydrogen Bond Donor Count | 1 | Calculated[1] |

| Hydrogen Bond Acceptor Count | 4 | Calculated[1] |

| Predicted XLogP3 | -0.3 to 0.1 | Estimated based on analogs[1] |

Synthesis and Purification Workflow

The synthesis of monosubstituted piperazines requires a strategy to prevent disubstitution on both nitrogen atoms. While methods involving protecting groups like Boc (tert-butoxycarbonyl) are common, a direct and efficient approach involves using a molar excess of piperazine relative to the sulfonyl chloride. This statistically favors the formation of the mono-substituted product.

Causality of Experimental Design

The presented protocol is based on the nucleophilic substitution reaction between the secondary amine of piperazine and the electrophilic sulfur atom of butanesulfonyl chloride.

-

Stoichiometry: A significant molar excess of piperazine is used to increase the probability that a butanesulfonyl chloride molecule will react with an unsubstituted piperazine rather than the already-formed monosubstituted product.

-

Base: Triethylamine (a tertiary amine) is added as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Dichloromethane (DCM) is selected as it is a relatively non-polar, aprotic solvent that effectively dissolves the reactants but does not participate in the reaction.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion.

Synthesis Workflow Diagram```dot

Caption: A multi-technique workflow for analytical validation.

Protocol 1: Purity Determination by HPLC-UV

This method quantifies the purity of the compound by separating it from any residual starting materials or byproducts.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm.

-

Sample Prep: Prepare a 1 mg/mL solution of 1-(butylsulfonyl)piperazine in 50:50 water:acetonitrile.

-

Analysis: Inject 10 µL. The purity is calculated from the area percentage of the main peak.

Protocol 2: Identity Confirmation by LC-MS

This technique confirms that the synthesized molecule has the correct molecular weight.

-

System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

-

LC Method: Use the same HPLC conditions as described in Protocol 4.2.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: 50-500 m/z.

-

-

Analysis: The resulting mass spectrum for the major peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately 207.12 m/z.

Protocol 3: Structural Elucidation by NMR

NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

-

Sample Prep: Dissolve ~10 mg of the pure product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Expected signals would include a triplet for the terminal methyl of the butyl group, multiplets for the methylene groups of the butyl chain, and distinct signals for the two sets of non-equivalent methylene protons on the piperazine ring.

-

¹³C NMR: Expected signals would correspond to the four unique carbons of the butyl group and the two unique carbons of the piperazine ring.

Applications in Drug Discovery

1-(Butylsulfonyl)piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate. Its value lies in its structure, which combines the favorable pharmacokinetic profile of the piperazine core with the specific steric and electronic properties of the butylsulfonyl group.

Role as a Synthetic Intermediate

Researchers can leverage the secondary amine of 1-(butylsulfonyl)piperazine for further synthetic elaboration. This nitrogen can be alkylated, acylated, or used in reductive amination reactions to couple the sulfonylpiperazine moiety to a larger, more complex molecular scaffold. [2][3]This modular approach is central to modern medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

Logical Pathway in Drug Design

Caption: Role of the scaffold in the drug discovery pipeline.

Potential Therapeutic Areas

Based on the activities of related sulfonylpiperazine and piperazine derivatives, compounds derived from this scaffold could be investigated in numerous areas:

-

Central Nervous System (CNS): As potential antipsychotics, antidepressants, or anxiolytics.

-

Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As novel antibacterial or antiviral compounds.

Conclusion

1-(Butylsulfonyl)piperazine represents a synthetically accessible and highly versatile chemical building block for drug discovery and development. With a molecular weight of 206.31 g/mol , its defined physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. The robust synthesis and purification protocols detailed in this guide, coupled with a comprehensive suite of analytical methods for validation, provide researchers with the necessary tools to confidently produce and characterize this compound. Its potential for straightforward derivatization allows for its incorporation into a wide array of molecular designs, enabling the exploration of new chemical space in the ongoing search for novel and effective therapeutics.

References

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE. ChemWhat. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. Retrieved from [Link]

-

Angeli, A., et al. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Molecules. Retrieved from [Link]

-

Sławiński, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Nielsen, S. F., & Nielsen, E. O. (2000). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

-

Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Mečiarová, M., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 1-methylpiperazine.

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

Sources

Strategic Purification Protocols for 1-(Butylsulfonyl)piperazine: A Mechanistic Approach

Executive Summary

1-(Butylsulfonyl)piperazine (CAS: 160996-26-7) is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for sulfonamide-based GPCR ligands, enzyme inhibitors, and antiviral agents. While the synthesis is theoretically straightforward—sulfonylation of piperazine—the purification is frequently bottlenecked by the formation of the bis-sulfonylated byproduct (1,4-di(butylsulfonyl)piperazine) and the difficulty in removing excess piperazine due to its high polarity.

This technical guide moves beyond standard "recipe" protocols. It establishes a self-validating purification strategy based on the distinct

Chemo-Physical Landscape

Understanding the "enemy" (impurities) and the "target" (product) is the first step in rational process design.

Table 1: Physicochemical Profile & Impurity Matrix

| Component | Structure / Nature | pKa (Approx) | Solubility (Aq) | Solubility (Org) | Removal Strategy |

| Target Product | 1-(Butylsulfonyl)piperazine | ~8.5 (2° Amine) | High (pH < 7) Low (pH > 10) | High (DCM, EtOAc) | pH-Switch Extraction |

| Impurity A | 1,4-Di(butylsulfonyl)piperazine | Neutral | Insoluble | High | Acid Wash (Remains in Org) |

| Impurity B | Piperazine (Starting Material) | ~5.3, ~9.7 (Dibasic) | Very High | Low to Moderate | Water Wash (Post-Basification) |

| Impurity C | Butylsulfonic acid | Acidic | High | Low | Base Wash (Remains in Aq) |

Core Protocol A: The "pH-Switch" Extraction

The Workhorse Method for >95% Purity

This method is the "Gold Standard" for separating secondary amines (mono-sulfonamides) from neutral byproducts (bis-sulfonamides). It relies on the fact that the target molecule can be toggled between a water-soluble salt and an organic-soluble free base, while the main impurity (bis-sulfonamide) cannot.

Mechanistic Workflow

Figure 1: The "pH-Switch" logic flow. By toggling pH, we selectively shuttle the target molecule between phases, leaving specific impurities behind at each step.

Step-by-Step Protocol

Reagents: 1M HCl, 2M NaOH, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Brine.

-

Dissolution: Dissolve the crude reaction residue in DCM (approx. 10 mL per gram of crude).

-

Acid Extraction (The Bis-Cut):

-

Add 1M HCl to the organic phase. A volume ratio of 1:1 is sufficient.

-

Shake vigorously and separate layers.

-

Checkpoint: The Organic Layer now contains the neutral Bis-sulfonamide impurity. The Aqueous Layer contains your Target Product (as the HCl salt) and excess Piperazine.

-

Optional: Wash the aqueous layer once more with a small volume of DCM to ensure complete removal of neutral impurities. Discard the organic layers.

-

-

Basification (The Recovery):

-

Cool the aqueous layer (ice bath) as neutralization is exothermic.

-

Slowly add 2M NaOH (or solid

) until the pH reaches 10–12. -

Observation: The solution may become cloudy as the free base of the product oils out.

-

-

Product Extraction:

-

Extract the basic aqueous phase with DCM (

volumes). -

Scientific Note: Excess piperazine is highly water-soluble (

). A significant portion will remain in the aqueous phase, while the butylsulfonyl group renders the target product much more lipophilic, driving it into the DCM.

-

-

Drying & Concentration:

-

Wash combined organics with brine.

-

Dry over anhydrous

or -

Concentrate in vacuo to yield the free base.

-

Core Protocol B: Hydrohalic Salt Crystallization

The Polishing Method for >99% Purity

If the free base obtained from Protocol A is an oil or still contains trace impurities, converting it to a crystalline salt is the most effective purification step.

Rationale

Piperazine sulfonamides form stable, crystalline salts with HCl. Impurities that do not form salts (neutrals) or have different lattice energies will remain in the mother liquor.

Protocol

-

Solvent Selection: Dissolve the free base (from Protocol A) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA).

-

Acid Addition:

-

Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

-

Caution: Exothermic reaction.

-

-

Crystallization:

-

Stir at room temperature for 1 hour. A white precipitate should form.[1]

-

If no precipitate forms, add diethyl ether or hexane dropwise until turbidity persists, then cool to 0°C.

-

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation

Do not assume purity; prove it. Use these specific markers to validate the success of the purification.

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 5% MeOH in DCM (with 1%

or Triethylamine to prevent tailing). -

Visualization: Ninhydrin stain.

-

Result: The Product will stain (secondary amine). The Bis-impurity will NOT stain (no free NH) but will be visible under UV.

-

-

1H NMR (Diagnostic Peaks):

-

Look for the integration of the piperazine ring protons.

-

Bis-sulfonamide: Symmetric ring protons (singlet-like or tight multiplet).

-

Mono-sulfonamide (Target): Two distinct triplets/multiplets for the piperazine ring (protons

to

-

-

LC-MS:

-

Verify the

peak (Calc MW: ~220.3 Da). -

Check for the

of the bis-impurity (~340 Da).

-

Safety & Handling

-

Sulfonyl Chlorides: Highly reactive lachrymators. Hydrolyze to sulfonic acids which are corrosive.

-

Piperazines: Known respiratory and skin sensitizers. Always handle in a fume hood.

-

Exotherms: The acid-base neutralization steps can generate significant heat. Scale up with caution.

References

-

Vertex AI Search. (2025). Synthesis and Characterization of Novel N-Propylaniline-Phenylpiperazine Sulfonamide Derivatives. Taylor & Francis. 2

-

National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. 3[1]

-

BenchChem. (2025).[4] Purification of Piperazine-Containing Compounds: Technical Support Center. 4[1][3][5]

-

Google Patents. (1959). US2919275A - Purification of piperazine. 6[1]

-

National Institutes of Health (NIH). (2025). Piperazine, sulfate (1:?) | C4H12N2O4S | CID 3014216.[7] PubChem.[7] 7[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 7. Piperazine, sulfate (1:?) | C4H12N2O4S | CID 3014216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1-(Butylsulfonyl)piperazine as a Putative Phosphodiesterase Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the hypothesized mechanism of action of 1-(Butylsulfonyl)piperazine, a novel piperazine derivative. While direct empirical data for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes current knowledge of structurally related compounds, particularly those with a sulfonylpiperazine scaffold, to propose a well-grounded hypothesis centered on the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite protocols and the scientific rationale underpinning each step.

Introduction: The Piperazine Scaffold and the Significance of the Butylsulfonyl Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with diverse pharmacological activities.[1] The therapeutic direction of a piperazine derivative is dictated by the nature of the substituents on its nitrogen atoms. The presence of a butylsulfonyl group in 1-(Butylsulfonyl)piperazine suggests a potential interaction with enzymes that recognize sulfonamide-like structures. Extensive research into sulfonamide and sulfonylpiperazine derivatives has revealed their potential as potent and selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that play a critical role in regulating intracellular signaling pathways.[2]

PDEs catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling cascades.[3][4] By inhibiting a specific PDE isozyme, it is possible to elevate the intracellular levels of these second messengers in a targeted manner, leading to a range of physiological effects. The structural characteristics of 1-(Butylsulfonyl)piperazine, particularly the presence of the sulfonamide-like linkage, make it a compelling candidate for a PDE inhibitor. This guide will focus on the experimental workflow required to investigate this hypothesis, with a particular emphasis on PDE4, a well-established target for anti-inflammatory drug discovery and a frequent target of piperazine-containing inhibitors.[5]

The Phosphodiesterase Inhibition Hypothesis: A Step-by-Step Experimental Validation Workflow

The following sections outline a logical and rigorous experimental cascade to elucidate the mechanism of action of 1-(Butylsulfonyl)piperazine, progressing from initial target engagement to cellular and functional consequences.

Primary Target Engagement: Direct Inhibition of Phosphodiesterase Activity

The foundational experiment is to determine if 1-(Butylsulfonyl)piperazine directly inhibits the enzymatic activity of one or more PDE isozymes. A robust and high-throughput method for this is the IMAP® Fluorescence Polarization (FP) Phosphodiesterase Assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(Butylsulfonyl)piperazine against a panel of recombinant human PDE isozymes (e.g., PDE1-11, with a focus on PDE4 subtypes A, B, C, and D).

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by a PDE, it is no longer bound by the IMAP binding reagent, resulting in a low FP signal. Inhibition of the PDE prevents substrate hydrolysis, leading to a high FP signal.

Materials:

-

Recombinant human PDE enzymes (various isozymes)

-

IMAP-FP Phosphodiesterase Evaluation Assay Kit (containing reaction buffer, fluorescently labeled cAMP and cGMP substrates, and IMAP binding solution)

-

1-(Butylsulfonyl)piperazine (test compound)

-

Known PDE inhibitors (e.g., Rolipram for PDE4, Sildenafil for PDE5) as positive controls

-

384-well black microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-(Butylsulfonyl)piperazine in an appropriate solvent (e.g., DMSO) and then dilute further in the assay reaction buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Reaction Buffer

-

Test compound or control

-

PDE enzyme

-

-

Initiation of Reaction: Add the fluorescently labeled substrate (e.g., FAM-cAMP for PDE4) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate hydrolysis.

-

Termination and Binding: Add the IMAP Binding Solution to stop the reaction and allow the binding of the phosphorylated product.

-

Equilibration: Incubate the plate for the recommended time to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis: The FP data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Selectivity | The ratio of IC50 values for the target PDE isozyme versus other isozymes. |

Table 1: Key Parameters from the PDE Inhibition Assay.

Causality and Self-Validation: The inclusion of known selective PDE inhibitors as positive controls validates the assay's performance. A dose-dependent inhibition of a specific PDE isozyme by 1-(Butylsulfonyl)piperazine, while showing significantly less or no inhibition of other isozymes, provides strong evidence for direct and selective target engagement.

Visualization of the Experimental Workflow:

Caption: Workflow for the IMAP-FP PDE Inhibition Assay.

Cellular Mechanism: Quantifying Intracellular Second Messenger Accumulation

Demonstrating that 1-(Butylsulfonyl)piperazine can modulate intracellular signaling pathways is the next critical step. If the compound inhibits a PDE, it should lead to an increase in the intracellular concentration of the corresponding cyclic nucleotide (cAMP for PDE4). Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ (LANCE®) TR-FRET assays are highly sensitive and widely used methods for this purpose.[7][8][9][10]

Objective: To measure the accumulation of intracellular cAMP in a relevant cell line (e.g., a human inflammatory cell line like U937 or primary human neutrophils, which express high levels of PDE4) upon treatment with 1-(Butylsulfonyl)piperazine.

Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-labeled cAMP, FRET occurs. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.

Materials:

-

Relevant human cell line (e.g., U937)

-

HTRF cAMP Assay Kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)

-

1-(Butylsulfonyl)piperazine (test compound)

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

-

Rolipram (a known PDE4 inhibitor, as a positive control)

-

384-well white microplates

-

An HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate and culture overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 1-(Butylsulfonyl)piperazine or controls for a specific duration (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the immunoassay to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is then interpolated from the standard curve. The results are typically expressed as the fold-increase in cAMP over the basal level.

Causality and Self-Validation: The use of forskolin to stimulate cAMP production provides a dynamic range for observing the effects of a PDE inhibitor. A dose-dependent increase in forskolin-stimulated cAMP levels in the presence of 1-(Butylsulfonyl)piperazine, similar to the effect of the positive control Rolipram, would strongly support the proposed mechanism of action.

Visualization of the Signaling Pathway:

Caption: Hypothesized signaling pathway of 1-(Butylsulfonyl)piperazine.

Downstream Functional Consequences: Assessing Anti-Inflammatory Effects

PDE4 is a key regulator of inflammatory responses in various immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines. Therefore, a logical functional assay to perform is to measure the effect of 1-(Butylsulfonyl)piperazine on cytokine production in an appropriate cellular model.

Objective: To determine the effect of 1-(Butylsulfonyl)piperazine on the production of the pro-inflammatory cytokine TNF-α from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

-

Human PBMCs or THP-1 cells

-

Lipopolysaccharide (LPS)

-

1-(Butylsulfonyl)piperazine (test compound)

-

Rolipram (positive control)

-

Cell culture medium and supplements

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture the cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 1-(Butylsulfonyl)piperazine or controls for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubation: Incubate the cells for a specified period (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: The concentration of TNF-α is determined from the ELISA standard curve. The percent inhibition of TNF-α production is calculated for each concentration of the test compound, and an IC50 value is determined.

| Parameter | Description |

| TNF-α IC50 | The concentration of the compound that inhibits LPS-induced TNF-α production by 50%. |

Table 2: Key Parameter from the Anti-inflammatory Assay.

Causality and Self-Validation: A dose-dependent inhibition of LPS-induced TNF-α production by 1-(Butylsulfonyl)piperazine, consistent with the positive control, would provide strong evidence for its anti-inflammatory potential and would be a direct functional consequence of its proposed mechanism of action as a PDE4 inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study would require the synthesis and testing of a series of analogs, some initial insights can be drawn from the literature on other sulfonylpiperazine PDE inhibitors.[2] The potency and selectivity of these compounds are often influenced by the nature of the substituents on both the sulfonyl group and the other nitrogen of the piperazine ring. The n-butyl group in 1-(Butylsulfonyl)piperazine is a relatively simple, non-aromatic substituent. Exploring variations at this position (e.g., branched alkyl chains, cyclic groups, aromatic rings) would be a logical next step in a drug discovery program to optimize potency and selectivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 1-(Butylsulfonyl)piperazine. The central hypothesis, based on the structural features of the molecule and the known activities of related compounds, is that it functions as a phosphodiesterase inhibitor, likely with selectivity for PDE4. The proposed experimental workflow, from direct enzyme inhibition assays to the measurement of intracellular second messengers and downstream functional effects, provides a clear path for the validation of this hypothesis. The successful execution of these experiments will not only define the molecular mechanism of this novel compound but also provide critical data to guide its further development as a potential therapeutic agent.

References

-

IMAP FP Phosphodiesterase Evaluation Assay Kit - Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

-

IMAP FP Progressive Binding Systems - Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

-

Enzyme - IMAP Assays, IMAP Technology - Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

-

How to run a cAMP HTRF assay - YouTube. (2024, June 11). Retrieved January 30, 2026, from [Link]

-

An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. (2022, May 18). Retrieved January 30, 2026, from [Link]

-

PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. (2024, June 10). Retrieved January 30, 2026, from [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC. (2023, July 15). Retrieved January 30, 2026, from [Link]

-

IMAP Technology for Kinases, Phosphatases and Phosphodiesterases | Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

-

Clinical Implication of Phosphodiesterase-4-Inhibition - MDPI. (2021, July 26). Retrieved January 30, 2026, from [Link]

-

Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (2020, August 28). Retrieved January 30, 2026, from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed. (2023, August 3). Retrieved January 30, 2026, from [Link]

-

Interaction of PDE4 with cellular proteins. The activity of PDE4 is... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

HTRF® package insert cAMP HiRange General information. (n.d.). Retrieved January 30, 2026, from [Link]

-

Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC. (2018, October 17). Retrieved January 30, 2026, from [Link]

-

Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 30, 2026, from [Link]

-

Increasing the flexibility of the LANCE cAMP detection kit | Request PDF - ResearchGate. (2015, August 7). Retrieved January 30, 2026, from [Link]

-

Quantitative structure–activity relationship modeling of s-triazines and 2-arylpyrimidines as selective PDE4B inhibitors - Monash University. (2018). Retrieved January 30, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024, January 19). Retrieved January 30, 2026, from [Link]

-

Phosphodiesterase - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed - NIH. (2005, September). Retrieved January 30, 2026, from [Link]

Sources

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. bioline.ru [bioline.ru]

- 8. revvity.com [revvity.com]

- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Antimicrobial Evaluation of N-Sulfonylpiperazine Derivatives

Introduction & Pharmacophore Rationale

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel scaffolds. N-sulfonylpiperazine derivatives have emerged as a privileged structure in medicinal chemistry. This guide details the workflow for evaluating these compounds, moving beyond simple phenotypic screening to mechanistic validation.

Why N-Sulfonylpiperazines?

The piperazine ring serves as a versatile linker that improves bioavailability and solubility. When derivatized with a sulfonyl group (

-

Lipophilicity Modulation: The sulfonyl group enhances membrane permeability, crucial for penetrating the Gram-negative outer membrane.

-

Electronic Withdrawal: The strong electron-withdrawing nature of the sulfonyl group alters the pKa of the distal nitrogen, influencing binding affinity to targets such as DNA gyrase or bacterial efflux pumps .

Structure-Activity Relationship (SAR) Logic

Effective derivative design is not random. The following diagram illustrates the validated SAR logic for maximizing antimicrobial potency.

Figure 1: Strategic derivatization of the N-sulfonylpiperazine scaffold. R1 substitutions drive electronic binding affinity, while R2 modifications dictate pharmacokinetic properties and target selectivity.

Primary Screening: MIC & MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution. Standard: CLSI M07-A10 / ISO 20776-1.

Critical Reagents

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential for standardized divalent cation levels (

, -

Resazurin (Alamar Blue): Optional but recommended for visual confirmation of metabolic activity in piperazine derivatives, which can sometimes precipitate and obscure turbidity readings.

-

Solvent: Dimethyl sulfoxide (DMSO).

Protocol: Broth Microdilution[1][2]

-

Compound Preparation:

-

Dissolve N-sulfonylpiperazine derivative in 100% DMSO to create a 10 mg/mL stock.

-

Critical Step: The final DMSO concentration in the assay well must be

to avoid solvent toxicity.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard (

CFU/mL) from fresh overnight culture. -

Dilute 1:100 in CAMHB to reach

CFU/mL.

-

-

Plate Setup (96-well):

-

Add 100 µL of compound (serially diluted 2-fold) to columns 1–10.

-

Column 11 (Growth Control): Bacteria + Media + Solvent (no drug).

-

Column 12 (Sterility Control): Media only.

-

Add 100 µL of diluted inoculum to columns 1–11.

-

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout:

-

MIC: Lowest concentration with no visible growth.

-

MBC: Plate 10 µL from MIC well and supramic wells onto agar. MBC is the concentration killing

of the initial inoculum.

-

Data Interpretation Table (Example)

Comparison of a novel derivative (NSP-05) against standard antibiotics.

| Compound | Organism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| NSP-05 | S. aureus | MRSA (ATCC 43300) | 2.0 | 4.0 | Bactericidal |

| NSP-05 | E. coli | ATCC 25922 | 16.0 | >64.0 | Bacteriostatic / Weak |

| Ciprofloxacin | S. aureus | MRSA (ATCC 43300) | 0.5 | 1.0 | Potent Control |

| DMSO Control | S. aureus | - | >1% v/v | - | Solvent Tolerance Limit |

Advanced Profiling: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity over time. Why this matters: Sulfonylpiperazines often exhibit time-dependent killing. A simple MIC endpoint misses the rate of killing.

Figure 2: Time-kill kinetic workflow. Sampling at multiple time points allows for the determination of the rate of bactericidal activity.[1]

Protocol Highlights

-

Inoculum: Prepare

CFU/mL in 10 mL CAMHB flasks. -

Dosing: Add compound at

, -

Sampling: At 0, 2, 4, 8, and 24 hours, remove 100 µL.

-

Neutralization: Dilute samples immediately in PBS to stop drug action (carryover effect).

-

Analysis: Plot

vs. Time.-

Bactericidal:

reduction (99.9% kill) compared to initial inoculum. -

Bacteriostatic:

reduction.

-

Biofilm Inhibition Assay[3][4][5][6]

Objective: Assess the ability of the derivative to prevent biofilm formation, a common resistance mechanism in P. aeruginosa and S. epidermidis. Method: Crystal Violet Staining.[1][2][3][4]

-

Seeding: Inoculate 96-well flat-bottom plates with bacteria in TSB + 1% Glucose (glucose promotes biofilm).

-

Treatment: Add N-sulfonylpiperazine derivatives at sub-MIC concentrations (e.g.,

MIC) to test for inhibition rather than killing. -

Incubation: 24 hours static at 37°C.

-

Washing: Gently wash wells

with PBS to remove planktonic (free-floating) bacteria. Do not disrupt the bottom layer. -

Staining: Add 0.1% Crystal Violet for 15 mins. Wash

with water.[2][3] -

Elution: Solubilize the dye with 30% Acetic Acid or 95% Ethanol.

-

Quantification: Measure OD at 590 nm.

Safety Assessment: Cytotoxicity (Selectivity Index)

Objective: Ensure the antimicrobial activity is not due to general toxicity. Method: MTT Assay on HEK293 (Kidney) or HepG2 (Liver) mammalian cells.

-

Seed Cells:

cells/well in DMEM media; incubate 24h. -

Treat: Add compound (serial dilutions) for 24h.

-

MTT Addition: Add MTT reagent; incubate 4h. Metabolic enzymes in live cells convert yellow MTT to purple formazan.[5][6][7]

-

Solubilize: Dissolve formazan crystals in DMSO.

-

Calculate: Determine

(Concentration cytotoxic to 50% of cells). -

Selectivity Index (SI):

-

Target:

indicates a promising therapeutic window.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9]Link

-

Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.[10][11]Link

-

ResearchGate. (2025).[12] Synthesis and Antimicrobial Activity of Some New Piperazine Derivatives Containing Aryl Sulfonyloxy Group.Link

-

NIH/PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.[13]Link

-

Abcam. Crystal violet staining protocol for Biofilm Assay.Link

-

Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.Link

Sources

- 1. ableweb.org [ableweb.org]

- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Crystal violet staining protocol | Abcam [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acu.edu.in [acu.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Antiviral Evaluation of Piperazine Sulfonamides

Introduction: The Therapeutic Potential of Piperazine Sulfonamides

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Among the promising scaffolds in medicinal chemistry, the piperazine sulfonamide core has garnered significant attention. This versatile structural motif is present in a range of biologically active compounds, and its derivatives have demonstrated potent inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and picornaviruses.[1][2] The sulfonamide group can act as a key pharmacophore, participating in crucial interactions with viral enzymes, while the piperazine ring provides a flexible linker and opportunities for substitution to optimize antiviral potency and pharmacokinetic properties.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of piperazine sulfonamides for their antiviral properties. The protocols detailed herein are designed to be robust and self-validating, offering a clear pathway from initial screening to preliminary mechanism-of-action studies.

Guiding Principles of Antiviral Evaluation

A successful antiviral drug discovery campaign hinges on a tiered and logical screening cascade. The primary objective is to identify compounds that selectively inhibit viral replication at non-cytotoxic concentrations. This is quantified by the Selectivity Index (SI) , the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

The evaluation process for piperazine sulfonamides, as for any potential antiviral candidate, should follow a structured progression:

-

Primary Screening: High-throughput screening of a library of piperazine sulfonamide derivatives to identify initial "hits" with antiviral activity against the target virus.

-

Secondary Screening and Potency Determination: Confirmation of the antiviral activity of hits and determination of their potency (EC50) and cytotoxicity (CC50) to calculate the Selectivity Index.

-

Mechanism of Action (MoA) Studies: Elucidation of the specific stage of the viral life cycle inhibited by the compound and identification of the molecular target.

The following sections will provide detailed protocols for each of these stages, with a focus on assays relevant to the known and potential targets of piperazine sulfonamides.

Experimental Workflow for Antiviral Evaluation

The overall workflow for assessing the antiviral potential of piperazine sulfonamides is a multi-step process that begins with evaluating the compound's effect on host cell viability and culminates in specific mechanism-of-action studies.

Caption: Inhibition of viral enzymes by piperazine sulfonamides.

Protocol 4: HIV-1 Protease Inhibition Assay

This is a biochemical assay to directly measure the inhibition of HIV-1 protease activity by piperazine sulfonamides.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic HIV-1 protease substrate

-

Assay buffer

-

Piperazine sulfonamide compounds

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the piperazine sulfonamide compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the piperazine sulfonamide dilution (or a known inhibitor as a positive control), and the recombinant HIV-1 protease.

-

Pre-incubation: Incubate the plate for 15 minutes to allow the compounds to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

-

Kinetic Reading: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.

-

Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated for each compound concentration, and the 50% inhibitory concentration (IC50) is determined from a dose-response curve. Some sulfonamides have shown potent inhibition of HIV protease. [3][4]

Protocol 5: Neuraminidase Inhibition Assay

This assay measures the ability of piperazine sulfonamides to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

-

Recombinant influenza neuraminidase

-

Fluorogenic neuraminidase substrate (e.g., MUNANA) [5]* Assay buffer

-

Piperazine sulfonamide compounds

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Incubation: In a 96-well plate, mix the piperazine sulfonamide compounds with the recombinant neuraminidase in the assay buffer. Include a known neuraminidase inhibitor (e.g., oseltamivir) as a positive control. [5]2. Incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add the MUNANA substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Fluorescence Reading: Measure the fluorescence intensity.

-

Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value. The sulfonamide group can be beneficial in the design of neuraminidase inhibitors. [6][7]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive antiviral evaluation of piperazine sulfonamides. By systematically assessing cytotoxicity, antiviral potency, and the mechanism of action, researchers can identify and characterize promising lead compounds for further development. The versatility of the piperazine sulfonamide scaffold offers exciting opportunities for the design of novel antiviral agents against a broad spectrum of viral pathogens. Future studies should focus on expanding the evaluation of these compounds against other viral families, exploring their potential for combination therapy, and conducting in vivo efficacy and safety studies for the most promising candidates.

References

-

Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences. [Link]

-

Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Communications Chemistry. [Link]

-

Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. International Journal of Molecular Sciences. [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]

-

Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study. Molecular Diversity. [Link]

-

Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide. Arabian Journal of Chemistry. [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Bioorganic Chemistry. [Link]

-

Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PLoS One. [Link]

-

Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. [Link]

-

Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry. [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

-

Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. International Journal of Molecular Sciences. [Link]

-

p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. Molecules. [Link]

-

HIV-1 Protease Inhibitors. Slideshare. [Link]

-

Influenza - Neuraminidase Inhibition Test. GOV.UK. [Link]

-

Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules. [Link]

-

Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. Omsk University Herald. [Link]

-

Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

-

Antiviral sulfonamide derivatives. Current Medicinal Chemistry. [Link]

-

Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. [Link]

-

Inhibition of HIV-1 Protease by Compounds 8a-v. ResearchGate. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

-

HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. Chemistry World. [Link]

-

Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. Current Opinion in HIV and AIDS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Butylsulfonyl)piperazine in serotonin receptor studies

Application Note: Leveraging the 1-(Butylsulfonyl)piperazine Moiety in 5-HT₆/5-HT₇ Receptor Antagonist Design

Executive Summary & Scientific Context

The 1-(butylsulfonyl)piperazine moiety represents a critical pharmacophore in the structural optimization of serotonin (5-hydroxytryptamine, 5-HT) receptor ligands. While aryl-piperazines (e.g., 1-(2-pyrimidinyl)piperazine) are classic scaffolds for 5-HT

This Application Note details the utility of the 1-(butylsulfonyl)piperazine fragment as a "privileged structure" in Medicinal Chemistry. Unlike aryl-sulfonamides, which often suffer from poor solubility or metabolic instability, the alkyl-sulfonyl (butyl) variant offers a balanced physicochemical profile (LogP/LogD) while maintaining the critical hydrogen-bond acceptor properties required for high-affinity binding to the 5-HT₆ orthosteric pocket.

Key Applications:

-

Fragment-Based Drug Design (FBDD): Optimization of 5-HT₆ antagonists for cognitive enhancement (Alzheimer’s/Schizophrenia).

-

Selectivity Profiling: Reducing off-target affinity for Dopamine D₂ receptors (a common liability of piperazine-based 5-HT ligands).

-

Metabolic Stability: Replacing metabolically labile aromatic rings with the robust butyl chain.

Mechanistic Rationale: The "Sulfonyl Switch"

To design effective protocols, one must understand why this specific molecule works.

Binding Mode Hypothesis

The 5-HT₆ receptor binding pocket contains a conserved aspartate residue (Asp3.32) and a hydrophobic cavity.

-

The Piperazine Core: The basic nitrogen (N1) is protonated at physiological pH, forming a crucial salt bridge with Asp3.32 in transmembrane helix 3 (TM3).

-

The Sulfonyl Group: Acts as a hydrogen bond acceptor, interacting with Asn6.55 or Ser5.43 . This interaction is often the determinant for 5-HT₆ vs. 5-HT

selectivity. -

The Butyl Chain: Occupies a specific hydrophobic pocket. Unlike bulky aryl groups, the flexible

-butyl chain can accommodate "induced fit" binding without steric clash, often improving ligand efficiency (LE).

Signaling Pathway Visualization

The following diagram illustrates the pathway blocked by antagonists containing this moiety. 5-HT₆ is G

Figure 1: Mechanism of Action. The 1-(butylsulfonyl)piperazine ligand acts as a competitive antagonist, preventing the Gs-mediated cAMP cascade.

Chemical Synthesis Protocol: Installing the Moiety

Objective: Synthesize a 5-HT₆ antagonist candidate by coupling 1-(butylsulfonyl)piperazine to a heteroaromatic core (e.g., a chloropyridine or chloroquinoline scaffold).

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.

Phase A: Synthesis of 1-(Butylsulfonyl)piperazine (The Reagent)

If not purchasing commercial stock (CAS: 103964-68-9), synthesize as follows:

-

Reagents: Boc-piperazine (1.0 eq),

-Butanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM). -

Reaction:

-

Dissolve Boc-piperazine in DCM at 0°C.

-

Add TEA, followed by dropwise addition of

-Butanesulfonyl chloride. -

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

-

Deprotection:

-

Wash organic layer (water, brine), dry over MgSO₄, concentrate.

-

Redissolve intermediate in DCM/TFA (1:1 ratio) to remove the Boc group.

-

Stir 1 hour, concentrate, and basify with NaOH to yield the free amine: 1-(butylsulfonyl)piperazine .

-

Phase B: Coupling to Scaffold (Nucleophilic Aromatic Substitution)

This step attaches the moiety to your drug core.

-

Setup: In a microwave vial, combine:

-

Core Scaffold (e.g., 2,4-dichloroquinoline) (1.0 eq)

-

1-(Butylsulfonyl)piperazine (1.2 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: DMF or Acetonitrile.

-

-

Execution:

-

Heat to 80–100°C (thermal) or 120°C (microwave) for 30–60 mins.

-

Why? The secondary amine of the piperazine attacks the electrophilic carbon on the heterocycle.

-

-

Purification:

-

Dilute with water, extract with EtOAc.

-

Purify via Flash Column Chromatography (SiO₂, gradient MeOH in DCM 0–5%).

-

Biological Validation Protocols

Once synthesized, the compound must be validated for affinity and functional efficacy.

Protocol 4.1: Radioligand Binding Assay (Affinity - )

Purpose: Determine if the butylsulfonyl tail permits high-affinity binding.

-

Receptor Source: HEK-293 cells stably expressing human 5-HT₆ receptors.

-

Radioligand: [³H]-LSD (Lynergic acid diethylamide) - High affinity, non-selective OR [³H]-SB-258585 - Selective 5-HT₆ antagonist.

-

Non-specific Binding Definition: Methiothepin (10 µM).

Step-by-Step:

-

Membrane Prep: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Centrifuge at 40,000 x g. Resuspend pellet.

-

Incubation:

-

Total Volume: 200 µL.

-

Add 50 µL Membrane suspension (15–20 µg protein).

-

Add 25 µL Radioligand (final conc ~

value, e.g., 2 nM). -

Add 25 µL Test Compound (1-(butylsulfonyl)piperazine derivative) at varying concentrations (

to

-

-

Equilibrium: Incubate for 60 mins at 37°C.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

-

Analysis: Liquid Scintillation Counting. Calculate IC₅₀ and derive

using the Cheng-Prusoff equation.

Protocol 4.2: Functional cAMP Assay (Antagonism)

Purpose: Confirm the compound blocks 5-HT induced signaling (Antagonist vs. Inverse Agonist).

-

Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (Cisbio/PerkinElmer).

-

Agonist Challenge: Serotonin (5-HT) at EC₈₀ concentration.

Step-by-Step:

-

Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume plate.

-

Antagonist Pre-treatment: Add Test Compound (butylsulfonyl derivative). Incubate 15 mins.

-

Stimulation: Add 5-HT (Agonist) + IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown). Incubate 30 mins at RT.

-

Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

-

Read: Measure FRET signal (665 nm / 620 nm ratio).

-

Result: A decrease in FRET ratio indicates high cAMP. An effective antagonist will restore the FRET ratio (low cAMP) even in the presence of 5-HT.

-

Data Analysis & SAR Interpretation

When analyzing 1-(butylsulfonyl)piperazine derivatives, compare data against standard aryl-sulfonyl analogs.

Table 1: Representative SAR Data (Hypothetical/Consolidated)

| Compound ID | R-Group (Piperazine Tail) | 5-HT₆ | 5-HT | Selectivity Ratio | LogD (pH 7.4) |

| Ref-1 | Benzyl (Aryl) | 12.5 | 45.0 | 3.6x | 3.8 (High) |

| Ref-2 | Phenylsulfonyl | 2.1 | 15.0 | 7.1x | 2.9 |

| Target-A | n-Butylsulfonyl | 1.8 | 210.0 | 116x | 2.2 (Optimal) |

| Target-B | Methylsulfonyl | 45.0 | >1000 | >20x | 1.1 (Too Polar) |

Interpretation:

-

Target-A (Butylsulfonyl): The butyl chain provides the optimal balance. It is hydrophobic enough to fill the pocket (unlike Methylsulfonyl) but lacks the aromatic ring of Ref-2, which reduces non-specific binding to 5-HT

(improving selectivity). -

Lipophilicity: The LogD of 2.2 is ideal for Blood-Brain Barrier (BBB) penetration, a requirement for CNS drugs.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Synthesis | HCl accumulation inhibiting amine reactivity. | Ensure excess base (TEA or K₂CO₃) is present. If using sulfonyl chloride, keep conditions anhydrous. |

| High Non-Specific Binding | Lipophilicity of the butyl chain causing filter adhesion. | Pre-soak GF/B filters in 0.5% PEI. Use BSA (0.1%) in the assay buffer. |

| Poor Solubility | Free base form is oily/insoluble. | Convert the final piperazine derivative to a Hydrochloride (HCl) or Fumarate salt for biological testing. |

References

-

Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview." Drug Discovery Today. Link

-

Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link

-

Hirst, W. D., et al. (2006). "Characterization of the rat 5-HT6 receptor using the radioligand [125I]SB-258585." British Journal of Pharmacology. Link

-

Glennon, R. A. (2003). "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7." Journal of Medicinal Chemistry. Link

-

Lopez-Rodriguez, M. L., et al. (2005). "Design and Synthesis of S-Alkylated Arylpiperazines as New 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates the utility of alkyl-sulfonyl spacers). Link

Disclaimer: This guide is for research purposes only. All chemical synthesis must be conducted in compliance with local safety regulations.

Application Note: HPLC Analytical Strategies for 1-(Butylsulfonyl)piperazine

Introduction & Molecule Profile[1][2]

1-(Butylsulfonyl)piperazine (CAS: 103957-36-2) is a critical intermediate often employed in the synthesis of sulfonylurea-class pharmaceuticals and kinase inhibitors. Its analysis presents specific challenges due to its physicochemical properties: a lack of strong chromophores and the presence of a basic secondary amine.

This guide moves beyond generic protocols, offering a "First-Time-Right" approach to method development. We focus on Reversed-Phase HPLC (RP-HPLC) for assay/purity and LC-MS for trace impurity profiling.

Chemical Structure & Properties[1]

-

Molecular Formula: C₈H₁₈N₂O₂S

-

Molecular Weight: 206.31 g/mol

-

Structural Analysis:

-

N1 (Sulfonamide): The nitrogen attached to the sulfonyl group is electron-deficient and non-basic.

-

N4 (Secondary Amine): This nitrogen retains basic character (pKa ~9.8 typical for piperazines). At neutral pH, it exists largely as a cation, leading to potential silanol interactions (peak tailing) on standard silica columns.

-

Chromophores: The molecule lacks conjugated π-systems (benzene rings), resulting in negligible UV absorbance above 220 nm.

-

Method Development Strategy (The "Why")

The primary challenge is detection. Without a strong UV chromophore, we must rely on low-wavelength UV (200–210 nm) , Refractive Index (RI) , or Mass Spectrometry (MS) . For standard QC environments, low-wavelength UV is preferred for robustness, provided high-purity solvents are used to minimize baseline noise.

The pH Decision Matrix

Controlling the ionization state of the N4-piperazine nitrogen is critical for peak shape.

-

Acidic pH (2.0 – 3.0): Protonates the N4 amine (

). This improves solubility but risks secondary interactions with residual silanols on the column. Solution: Use a "Base-Deactivated" or "End-capped" C18 column. -

Basic pH (> 9.5): Suppresses ionization (

). The neutral molecule interacts purely hydrophobically, often yielding sharper peaks. Constraint: Requires high-pH resistant hybrid columns (e.g., C18-Hybrid).

Selected Strategy: We will utilize an Acidic Phosphate Buffer method for the standard UV protocol due to its universality in QC labs and compatibility with standard silica-based columns.

Analytical Decision Workflow

Figure 1: Decision tree for selecting the appropriate detection modality based on sensitivity requirements.

Protocol A: Standard UV-HPLC (Quality Control)

Objective: Assay and Purity determination (>98% range). Principle: Ion-suppression reversed-phase chromatography using a high-molarity buffer to mask silanol interactions.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, End-capped, 5 µm (e.g., Zorbax Eclipse XDB or Phenomenex Luna C18(2)) | End-capping reduces tailing caused by the basic piperazine amine. |

| Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Standard geometry for robust separation of synthesis by-products. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Low pH ensures the amine is fully protonated; phosphate suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol, essential for 210 nm detection. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV 210 nm | Critical: The molecule is virtually invisible at 254 nm. |

| Column Temp | 30°C | Improves mass transfer and peak symmetry. |

| Injection Vol | 10 - 20 µL | Higher volume compensates for low extinction coefficient. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Reagent Preparation

-

Buffer (pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 900 mL HPLC-grade water. Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid (85%). Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.

-

Sample Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Note: Matching the initial gradient composition prevents "solvent shock" and peak distortion.

Protocol B: LC-MS (Trace Analysis & ID)

Objective: Identification of impurities or low-level quantitation (<0.1%). Constraint: Phosphate buffers (Method A) are non-volatile and cannot be used in MS. We switch to Formic Acid.

Conditions

-

System: UHPLC coupled to Q-TOF or Triple Quadrupole.

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18, 1.7 or 2.1 µm particle size (e.g., Acquity BEH C18).

-

Ionization: ESI Positive Mode (Electrospray Ionization).[1]

-

Target Ion: [M+H]⁺ = 207.13 m/z.

-

Fragment Ions: Piperazine ring cleavage often yields characteristic fragments at m/z ~85 (piperazine ring) depending on collision energy.

-

Why ESI Positive?

The N4-nitrogen is easily protonated. In positive mode, 1-(Butylsulfonyl)piperazine yields a strong [M+H]⁺ signal. This method is approximately 100-1000x more sensitive than UV at 210 nm.

Alternative: Derivatization for High Sensitivity UV

If LC-MS is unavailable and high sensitivity is required (e.g., cleaning validation), the secondary amine can be derivatized to add a chromophore.

-

Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or Dansyl Chloride.

-

Mechanism: Reacts with the secondary amine (N4) to form a highly UV-absorbent or fluorescent derivative.

-

Advantage: Shifts detection to 254 nm or fluorescence, removing baseline noise issues associated with 210 nm.

Troubleshooting & System Suitability

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with N4-amine. | 1. Ensure pH is < 3.0.2. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a sacrificial base (Method A only). |

| Baseline Drift | UV absorbance of mobile phase at 210 nm. | 1. Use "Gradient Grade" Acetonitrile.2. Ensure Phosphate buffer is freshly prepared. |

| Ghost Peaks | Contamination in low-UV range. | Run a blank injection. Wash column with 100% ACN. |

System Suitability Criteria (Acceptance Limits)

-

Retention Time (RT): ± 2.0% of standard.

-

Tailing Factor (T): NMT (Not More Than) 2.0.

-

Theoretical Plates (N): NLT (Not Less Than) 2000.

-

RSD (Area): NMT 2.0% for n=5 injections.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography.

-

PubChem. Compound Summary for Piperazine. (pKa and basicity data).

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Disclaimer: This Application Note is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Application Note: High-Throughput GC-MS Analysis of 1-(Butylsulfonyl)piperazine for Research and Drug Development

Abstract

This application note presents a detailed and robust protocol for the analysis of 1-(Butylsulfonyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). 1-(Butylsulfonyl)piperazine and its analogues are of significant interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are therefore crucial for their characterization, purity assessment, and pharmacokinetic studies. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The methodologies described herein are designed to be self-validating and are supported by references to authoritative sources.

Introduction

1-(Butylsulfonyl)piperazine is a chemical entity belonging to the sulfonamide and piperazine classes of compounds. The piperazine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic properties, while the sulfonyl group can modulate the physicochemical and biological characteristics of a molecule. The accurate determination of 1-(Butylsulfonyl)piperazine is critical in various stages of drug discovery and development, including synthesis verification, metabolic stability assays, and quality control of active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the analysis of semi-volatile and thermally stable compounds like 1-(Butylsulfonyl)piperazine. This document provides a step-by-step protocol for its analysis, along with insights into the expected fragmentation patterns and data interpretation.

Chemical Structure and Properties

To understand the analytical behavior of 1-(Butylsulfonyl)piperazine, it is essential to consider its chemical structure.

Caption: Chemical Structure of 1-(Butylsulfonyl)piperazine.

The molecule consists of a piperazine ring N-substituted with a butylsulfonyl group. This structure imparts a moderate polarity and a molecular weight that is well-suited for GC-MS analysis.

Experimental Workflow

The overall workflow for the GC-MS analysis of 1-(Butylsulfonyl)piperazine is depicted in the following diagram. Each step is elaborated in the subsequent sections.

Caption: High-level workflow for the GC-MS analysis of 1-(Butylsulfonyl)piperazine.

Materials and Reagents

-

1-(Butylsulfonyl)piperazine reference standard (purity ≥98%)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Internal Standard (e.g., a structurally similar, deuterated compound, if available)

Standard and Sample Preparation Protocol

The causality behind meticulous sample preparation is to ensure the analyte is in a suitable solvent, free from interfering matrix components, and at a concentration appropriate for the instrument's linear range.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 1-(Butylsulfonyl)piperazine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation (from a solid matrix): a. Accurately weigh a known amount of the sample matrix. b. Perform a solvent extraction using a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol. Sonication can be employed to enhance extraction efficiency. c. Filter the extract and dry it over anhydrous sodium sulfate. d. Evaporate the solvent under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of methanol.

-

Internal Standard Spiking: If an internal standard is used for quantification, spike all standards and samples with a consistent concentration of the internal standard.

GC-MS Instrumentation and Parameters

The choice of GC-MS parameters is critical for achieving good chromatographic resolution, sensitivity, and repeatable fragmentation. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent temperature and flow control. |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar (5%-phenyl)-methylpolysiloxane column offering good selectivity for a wide range of compounds. |